molecular formula C14H10N4O2S B1195708 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 93378-57-5

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1195708
CAS No.: 93378-57-5
M. Wt: 298.32 g/mol
InChI Key: VOABNYQQUDETHE-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a nitrophenyl group and a phenyl group attached to the triazole ring, along with a thiol group at the third position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of 5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving thiol groups.

    Industrial Applications: The compound’s derivatives are explored for use in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The nitrophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: The amino group provides different reactivity compared to the nitro group.

    5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: The chloro group introduces different electronic effects and reactivity.

Uniqueness

5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both nitrophenyl and phenyl groups, along with a thiol group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-nitrophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOABNYQQUDETHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168856
Record name 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93378-57-5
Record name 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93378-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-(4-nitrophenyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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